2-tert-butyl-N-(4-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Description
The compound 2-tert-butyl-N-(4-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide belongs to the imidazo[1,2-b]pyridazine family, a class of fused heterocycles combining imidazole and pyridazine rings. This scaffold is notable for its planar, aromatic structure, which facilitates interactions with biological targets such as kinases and enzymes .
Synthetic routes for imidazo[1,2-b]pyridazines typically involve condensation of substituted pyridazines with haloacetaldehyde derivatives or transition-metal-catalyzed cross-coupling reactions. Copper and palladium catalysts are frequently employed, with ligands like acetylacetonate improving reaction efficiency .
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-tert-butylimidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-12(25)20-13-5-7-14(8-6-13)21-18(26)15-9-10-17-22-16(19(2,3)4)11-24(17)23-15/h5-11H,1-4H3,(H,20,25)(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFFTLPGDUSXHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds such as imidazo[1,2-b]pyridazines have been reported to inhibit il-17a, a pro-inflammatory cytokine
Mode of Action
If it acts similarly to other imidazo[1,2-b]pyridazines, it may inhibit the activity of il-17a, thereby reducing inflammation.
Biological Activity
The compound 2-tert-butyl-N-(4-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a member of the imidazo-pyridazine family, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data tables and case studies.
Synthesis
The synthesis of imidazo[1,2-b]pyridazine derivatives typically involves multicomponent reactions that yield highly functionalized products. A common method utilizes tert-butyl isocyanide and various aryl aldehydes under catalytic conditions. The process is optimized to achieve high yields and purity, as indicated by HPLC analyses showing over 98% purity for synthesized compounds .
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazo[1,2-b]pyridazine derivatives. The compound has been evaluated against various cancer cell lines using the MTT assay to determine cytotoxicity. The results indicate significant anti-proliferative effects:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Laryngeal Carcinoma (Hep-2) | 11 | |
| Hepatocellular Carcinoma (HepG2) | 13 | |
| Skin Cancer (A375) | 11 | |
| Breast Cancer (MCF-7) | 11 | |
| Non-Cancerous (Vero) | 91 |
The structure-activity relationship (SAR) studies suggest that the imidazopyridazine core is essential for anticancer activity. Variations in substituents, such as electron-donating groups, significantly influence potency .
The proposed mechanism of action includes induction of apoptosis and cell cycle arrest in cancer cells. The compound appears to interfere with key signaling pathways involved in cell proliferation and survival. Notably, it may affect the G1 phase of the cell cycle, leading to increased apoptosis rates .
Case Studies
In a comparative study involving multiple imidazo-pyridazine derivatives, the compound demonstrated superior activity against HepG2 cells compared to standard chemotherapeutics like Doxorubicin. The findings emphasize its potential as a lead compound for further development in cancer therapy .
Scientific Research Applications
Anticancer Properties
Research indicates that imidazopyridazine derivatives can exhibit significant anticancer activity. The compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Its mechanism of action may involve the modulation of signaling pathways related to cell survival and growth.
Antimicrobial Activity
There is evidence suggesting that compounds within this class possess antimicrobial properties. Studies have shown that they can inhibit the growth of certain bacteria and fungi, making them potential candidates for the development of new antimicrobial agents.
Anti-inflammatory Effects
The anti-inflammatory potential of imidazopyridazines has also been documented. These compounds may exert their effects by inhibiting pro-inflammatory cytokines and mediators, thus providing a therapeutic avenue for inflammatory diseases.
Synthesis and Derivatives
The synthesis of 2-tert-butyl-N-(4-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide can be achieved through various methods, including palladium-catalyzed reactions. This allows for the generation of a library of derivatives that can be screened for enhanced biological activity.
Case Study 1: Anticancer Activity
A study published in RSC Advances explored the anticancer effects of imidazopyridazine derivatives, including our compound of interest. The results demonstrated a dose-dependent inhibition of cell growth in breast cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Screening
In another investigation, derivatives were tested against Gram-positive and Gram-negative bacteria. The compound exhibited notable antibacterial activity, particularly against Staphylococcus aureus, with promising minimum inhibitory concentration (MIC) values .
Comparative Data Table
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key analogs of this compound include:
Key Observations :
- Pharmacokinetics : Piperazine-containing analogs (e.g., YPC-21440) exhibit improved aqueous solubility compared to the acetamidophenyl derivative, which may limit its oral bioavailability .
- Electronic Effects : Fluorination in YPC-21817 MsOH enhances binding affinity to kinase targets due to increased electronegativity .
Q & A
What are the optimized synthetic routes for 2-tert-butyl-N-(4-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide, and how do reaction conditions influence yield?
Basic Research Question
Methodological Answer:
The synthesis of imidazo[1,2-b]pyridazine derivatives typically involves multi-step protocols. For example, describes a method where tert-butyl carbamate intermediates are treated with trifluoroacetic acid (TFA) in dichloromethane (DCM) to achieve deprotection, followed by crystallization for purification (94% yield). Key factors include:
- Solvent Choice : Polar aprotic solvents like DCM facilitate intermediate solubility.
- Acid Catalysis : TFA efficiently removes tert-butoxycarbonyl (Boc) protecting groups.
- Crystallization : Sequential saturation with DCM/hexane improves purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
